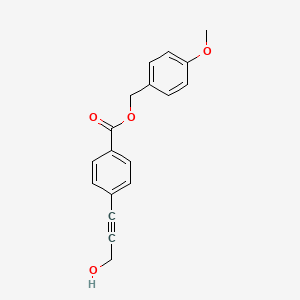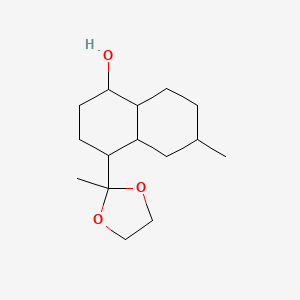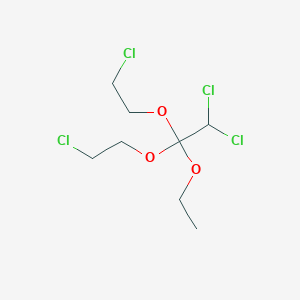
2,2-Dichloro-1,1-bis(2-chloroethoxy)-1-ethoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1,1-bis(2-chloroethoxy)-1-ethoxyethane is an organic compound that belongs to the class of chlorinated ethers. These compounds are characterized by the presence of chlorine atoms and ether linkages in their molecular structure. Chlorinated ethers are often used in various industrial applications due to their chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1,1-bis(2-chloroethoxy)-1-ethoxyethane typically involves the reaction of ethylene oxide with chlorinated precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the ether linkages. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors equipped with advanced control systems to monitor and regulate the reaction parameters. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1,1-bis(2-chloroethoxy)-1-ethoxyethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated aldehydes or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated carboxylic acids, while substitution reactions can produce a variety of functionalized ethers.
Scientific Research Applications
2,2-Dichloro-1,1-bis(2-chloroethoxy)-1-ethoxyethane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1,1-bis(2-chloroethoxy)-1-ethoxyethane involves its interaction with molecular targets, such as enzymes or receptors. The compound’s chlorinated structure allows it to form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The specific pathways and targets depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2,2-Dichloro-1,1-bis(2-ch
Properties
CAS No. |
62189-85-9 |
|---|---|
Molecular Formula |
C8H14Cl4O3 |
Molecular Weight |
300.0 g/mol |
IUPAC Name |
2,2-dichloro-1,1-bis(2-chloroethoxy)-1-ethoxyethane |
InChI |
InChI=1S/C8H14Cl4O3/c1-2-13-8(7(11)12,14-5-3-9)15-6-4-10/h7H,2-6H2,1H3 |
InChI Key |
KNZWPZOOKFXEGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(Cl)Cl)(OCCCl)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


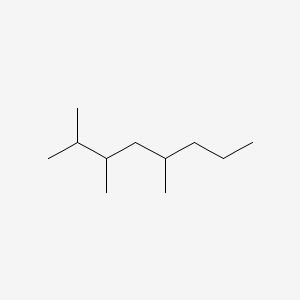

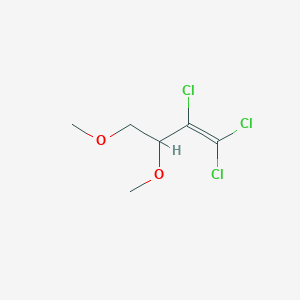
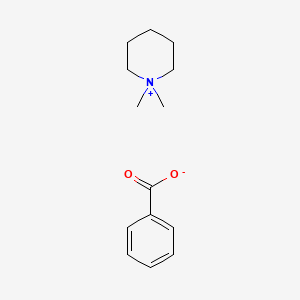
![N,N'-[Disulfanediylbis(4-chloro-2,1-phenylene)]bis(2,4,6-trimethylaniline)](/img/structure/B14559801.png)
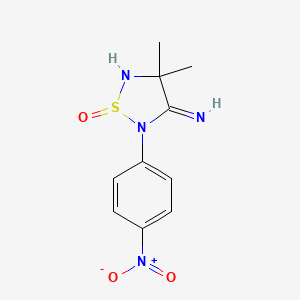
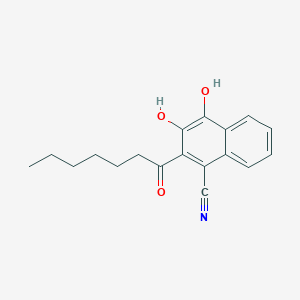
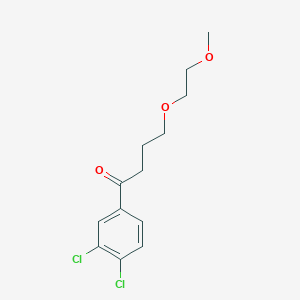
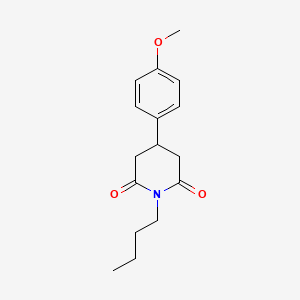

![Methyl 2-(bicyclo[2.2.1]heptan-1-yl)benzoate](/img/structure/B14559833.png)
![N-Ethyl-N-({[tris(4-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine](/img/structure/B14559835.png)
